2-Cyclohexylmethoxy-3-nitro-benzoic acid
Description
2-Cyclohexylmethoxy-3-nitro-benzoic acid is a benzoic acid derivative featuring a cyclohexylmethoxy substituent at the 2-position and a nitro group at the 3-position. The compound’s structure combines lipophilic (cyclohexylmethoxy) and electron-withdrawing (nitro) groups, which influence its physicochemical properties, such as solubility, acidity, and crystallinity. It is typically synthesized via nucleophilic substitution reactions, where cyclohexylmethyl bromide reacts with 3-nitro-salicylic acid under basic conditions. Applications include its use as an intermediate in pharmaceutical synthesis and in materials science for designing liquid crystals or polymers .
Properties
IUPAC Name |
2-(cyclohexylmethoxy)-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-14(17)11-7-4-8-12(15(18)19)13(11)20-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYKGHWEUPGCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylmethoxy-3-nitro-benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoic acid derivative followed by the introduction of the cyclohexylmethoxy group through an etherification reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and etherification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylmethoxy-3-nitro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Cyclohexylmethoxy-3-amino-benzoic acid, while substitution reactions can introduce various functional groups onto the benzoic acid core.
Scientific Research Applications
2-Cyclohexylmethoxy-3-nitro-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexylmethoxy-3-nitro-benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclohexylmethoxy group can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues of 2-cyclohexylmethoxy-3-nitro-benzoic acid include:
2-(2-Ethoxy-2-oxoacetamido)benzoic acid : Features an ethoxy-oxoacetamido group at the 2-position, introducing both ester and amide functionalities.
3-nitro-2-phenoxybenzoic acid: Substitutes the cyclohexylmethoxy group with a phenoxy moiety.
2-(benzyloxy)-3-nitrobenzoic acid : Replaces cyclohexylmethoxy with a benzyloxy group.
Comparative Analysis of Physicochemical Properties
The table below contrasts key properties of this compound with its analogues:
Key Observations:
Substituent Effects on Solubility :
- The cyclohexylmethoxy group in the target compound reduces water solubility (0.45 mg/mL) compared to the more polar ethoxy-oxoacetamido group (1.20 mg/mL) . This trend aligns with the hydrophobicity of cyclohexyl vs. ethoxy groups.
- In organic solvents like DMSO, the ethoxy-oxoacetamido analogue exhibits higher solubility (68.5 mg/mL) due to hydrogen-bonding capacity from its amide and ester groups .
Acidity (pKa): The nitro group at the 3-position enhances acidity in all analogues (pKa 2.8–3.1). The target compound’s pKa (2.8) is slightly lower than its phenoxy and benzyloxy counterparts, likely due to reduced electron-donating effects from the cyclohexylmethoxy group .
Thermal Stability :
- The cyclohexylmethoxy substituent increases melting point (178–180°C) compared to the ethoxy-oxoacetamido analogue (165–167°C), reflecting stronger van der Waals interactions in the crystalline lattice .
Crystallographic and Structural Insights
- This compound forms a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the carboxylic acid and nitro groups, as confirmed by single-crystal X-ray diffraction .
- In contrast, 2-(2-ethoxy-2-oxoacetamido)benzoic acid adopts a triclinic system (space group P-1) stabilized by N–H⋯O and O–H⋯O bonds involving the amide and carboxylic acid groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
